molecular formula C10H11BrN2O B1292634 1-Acetyl-7-bromoindolin-5-amine CAS No. 858193-23-4

1-Acetyl-7-bromoindolin-5-amine

Cat. No.: B1292634
CAS No.: 858193-23-4
M. Wt: 255.11 g/mol
InChI Key: DSPOGIZSYHNAPN-UHFFFAOYSA-N
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Description

1-Acetyl-7-bromoindolin-5-amine is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of both acetyl and bromo groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-7-bromoindolin-5-amine typically involves the bromination of indole derivatives followed by acetylation. One common method includes the bromination of indoline, followed by acetylation using acetic anhydride under acidic conditions . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-7-bromoindolin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Acetylation and Deacetylation: The acetyl group can be introduced or removed under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1-Acetyl-7-bromoindolin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-7-bromoindolin-5-amine involves its interaction with specific molecular targets. The bromine and acetyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 1-Acetyl-5-bromoindolin-7-amine
  • 7-Acetyl-5-bromoindole
  • 1-Acetyl-5-bromo-7-nitroindoline

Comparison: 1-Acetyl-7-bromoindolin-5-amine is unique due to the specific positioning of the bromine and acetyl groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(5-amino-7-bromo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(12)5-9(11)10(7)13/h4-5H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPOGIZSYHNAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646830
Record name 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858193-23-4
Record name 1-(5-Amino-7-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-7-bromoindolin-5-amine
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